molecular formula C7H11NO2 B13545583 [5-(Methoxymethyl)furan-2-yl]methanamine

[5-(Methoxymethyl)furan-2-yl]methanamine

Katalognummer: B13545583
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: QVFDAZZILIZTSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Methoxymethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C7H11NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both methoxymethyl and methanamine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [5-(Methoxymethyl)furan-2-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(methoxymethyl)furan-2-ylmethanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: [5-(Methoxymethyl)furan-2-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of [5-(Methoxymethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Furan-2-carbaldehyde: A precursor in the synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine.

    5-Methylfuran-2-ylmethanamine: A structurally similar compound with a methyl group instead of a methoxymethyl group.

Uniqueness:

    Functional Groups: The presence of both methoxymethyl and methanamine groups in this compound provides unique reactivity and interaction profiles compared to its analogs.

    Applications: Its specific structural features make it suitable for a wider range of applications in drug development and material science.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

[5-(methoxymethyl)furan-2-yl]methanamine

InChI

InChI=1S/C7H11NO2/c1-9-5-7-3-2-6(4-8)10-7/h2-3H,4-5,8H2,1H3

InChI-Schlüssel

QVFDAZZILIZTSE-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=C(O1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.